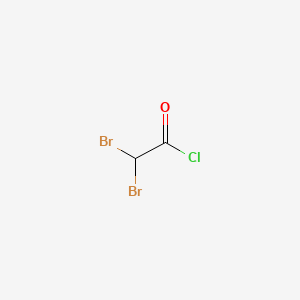

Dibromoacetyl chloride

CAS No.: 5302-76-1

Cat. No.: VC14363511

Molecular Formula: C2HBr2ClO

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5302-76-1 |

|---|---|

| Molecular Formula | C2HBr2ClO |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | 2,2-dibromoacetyl chloride |

| Standard InChI | InChI=1S/C2HBr2ClO/c3-1(4)2(5)6/h1H |

| Standard InChI Key | LQBBYHUQQRZRLK-UHFFFAOYSA-N |

| Canonical SMILES | C(C(=O)Cl)(Br)Br |

Introduction

Chemical Identity and Physicochemical Properties

Bromoacetyl chloride (CAS 22118-09-8) is a clear yellow to brown liquid with a molecular weight of 157.39 g/mol. Key properties include:

| Property | Value | Source Citation |

|---|---|---|

| Boiling Point | 127–128 °C (lit.) | |

| Density | 1.89 g/mL at 20 °C | |

| Refractive Index | Not explicitly reported | |

| Storage Temperature | 2–8°C | |

| Hazards | Corrosive, lachrymator |

The compound hydrolyzes readily in water, producing hydrochloric acid (HCl), and requires handling in a fume hood due to its corrosive and respiratory hazards .

Synthetic Applications in Peptide Chemistry

Bromoacetyl chloride is critical for introducing bromoacetyl groups into peptides and proteins. Key methodologies include:

Solid-Phase Peptide Synthesis

Automated solid-phase synthesis using bromoacetic acid anhydride intermediates enables N-bromoacetylation of protected peptides. This approach withstands anhydrous hydrogen fluoride (HF) deprotection, unlike iodoacetylated analogs, which degrade under similar conditions .

Conjugation and Cyclization

Bromoacetylated peptides undergo autopolymerization or cyclization via nucleophilic displacement of bromine by thiol or amine groups. For example:

-

Cyclization of cysteine-containing peptides (e.g., YIGSRC-NH₂) under alkaline conditions (pH ~8) yields stable disulfide or thioether linkages .

-

Conjugation to carrier proteins (e.g., bovine serum albumin) enhances immunogenicity for vaccine development .

Photodissociation Dynamics

Nonadiabatic effects dominate the C–Br bond cleavage during UV photodissociation. Theoretical studies reveal:

-

The reaction proceeds through a low-energy nonadiabatic pathway on the S₁ potential energy surface.

-

Translational energy profiles align with experimental data, confirming minimal adiabatic inhibition .

Industrial and Research Relevance

The compound’s versatility is evidenced by its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume